7-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine hydrochloride
Description
7-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine hydrochloride (CAS 1956380-46-3) is a bicyclic heterocyclic compound featuring a triazolo[1,5-a]pyrazine core substituted with a methyl group at the 7-position and an amine group at the 2-position, in its hydrochloride salt form. It is listed in commercial catalogs (e.g., AK Scientific) with 95% purity, but recent data suggest discontinuation of bulk quantities .
Properties
Molecular Formula |
C6H12ClN5 |
|---|---|
Molecular Weight |
189.65 g/mol |
IUPAC Name |
7-methyl-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-2-amine;hydrochloride |
InChI |
InChI=1S/C6H11N5.ClH/c1-10-2-3-11-5(4-10)8-6(7)9-11;/h2-4H2,1H3,(H2,7,9);1H |
InChI Key |
GXBWAZWERRGCCI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN2C(=NC(=N2)N)C1.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine hydrate with 2-chloropyrazine in ethanol, followed by cyclization and subsequent purification steps . The reaction conditions often include heating to specific temperatures and maintaining pH levels to ensure optimal yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. The process may also include additional purification steps such as recrystallization and chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing triazole and pyrazine moieties exhibit significant anticancer properties. For instance:
- Mechanism : These compounds may inhibit tumor cell proliferation through modulation of various signaling pathways involved in cell growth and survival.
- Case Study : A study demonstrated that derivatives of triazole-pyrazine compounds showed cytotoxic effects against multiple cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values indicating effective inhibition of cell proliferation .
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
Antimicrobial Properties
The antimicrobial activity of triazole derivatives has been well-documented:
- Spectrum of Activity : Compounds have shown efficacy against a range of bacterial strains and fungi.
- Mechanism : The presence of nitrogen-rich heterocycles enhances interaction with microbial targets.
- Case Study : In vitro studies have shown that certain derivatives displayed potent activity against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is also noteworthy:
- Mechanism : It may inhibit the production of pro-inflammatory cytokines, contributing to its therapeutic effects in inflammatory diseases.
- Research Findings : Preliminary studies suggest that derivatives can reduce inflammation markers in cellular models .
Synthesis and Functionalization
The synthesis of 7-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine hydrochloride typically involves multi-step synthetic routes that include:
Mechanism of Action
The mechanism of action of 7-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine hydrochloride involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations in the Triazolo[1,5-a]pyrazine Core
Key structural modifications among analogues include substitutions at the 2-, 7-, and 8-positions, as well as variations in the heterocyclic ring saturation. Below is a comparative table:
Physicochemical and Functional Comparisons
Neutral substituents (e.g., tert-butyl in CAS 914654-91-4) reduce solubility but improve membrane permeability due to increased lipophilicity .
Electron-withdrawing groups (e.g., 8-Cl in CAS 1360612-50-5) may enhance stability and interaction with nucleophilic residues in proteins .
Biological Activity Trends :
- Analogues with aromatic extensions (e.g., 6-phenyl or N-phenyl groups) show promise in antimicrobial and herbicidal applications, as seen in related triazolopyrimidine sulfonamides .
- The target compound’s amine group may facilitate hydrogen bonding, a critical feature for target engagement in drug design .
Research Implications
The structural diversity of triazolo[1,5-a]pyrazines underscores their versatility in medicinal and agrochemical research. The target compound’s methyl and amine groups position it as a candidate for further pharmacological optimization, particularly in CNS or antimicrobial applications. Comparative studies with chloro-, phenyl-, and tert-butyl-substituted analogues highlight the importance of substituent effects on solubility, stability, and bioactivity.
Biological Activity
7-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine hydrochloride (commonly referred to as compound X) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological activities.
Molecular Characteristics
- IUPAC Name : this compound
- CAS Number : 1956380-46-3
- Molecular Formula : C₆H₁₂ClN₅
- Molecular Weight : 189.65 g/mol
Anticancer Activity
Recent studies have indicated that compound X exhibits significant anticancer properties. For instance:
-
Mechanism of Action :
- The compound has been shown to induce apoptosis in cancer cells through the mitochondrial pathway. This involves the up-regulation of pro-apoptotic proteins such as Bax and the down-regulation of anti-apoptotic proteins like Bcl2. Activation of caspase pathways leads to programmed cell death in various cancer cell lines including colon cancer (HT-29) .
- Case Study :
Anti-inflammatory Effects
In addition to its anticancer properties, compound X has shown potential anti-inflammatory effects:
- Inhibition of COX Enzymes :
- Research Findings :
Other Pharmacological Activities
Compound X's biological profile may extend beyond anticancer and anti-inflammatory activities:
-
Neuroprotective Effects :
- Preliminary investigations suggest potential neuroprotective effects against neurodegenerative diseases; however, further studies are needed to validate these findings.
- Antimicrobial Activity :
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
